molecular formula C9H18N2O B1468944 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1341409-62-8

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No. B1468944
CAS RN: 1341409-62-8
M. Wt: 170.25 g/mol
InChI Key: BVXUHQXHZFQVRB-UHFFFAOYSA-N
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Description

“1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one” is a chemical compound . The compound is also known as “1-(3-aminoazetidin-1-yl)propan-1-one hydrochloride” with a CAS Number of 2230804-31-4 . It has a molecular weight of 164.63 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one” include a predicted boiling point of 241.0±33.0 °C, a predicted density of 1.131±0.06 g/cm3, and a predicted pKa of 6.33±0.20 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Heterocyclic Chemistry

In heterocyclic chemistry, ACP-105’s azetidine ring makes it a valuable scaffold for synthesizing new compounds with potential biological activities . Applications include:

Synthetic Route Development

The compound’s synthesis involves multi-step reactions that can be optimized for industrial-scale production . Applications in this field include:

Material Science

The structural properties of ACP-105 could be explored for material science applications, particularly in the development of polymers with unique properties .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)4-8(12)11-5-7(10)6-11/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXUHQXHZFQVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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